3,4,6-tri-O-benzyl-D-galactose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6-Tri-O-benzyl-D-galactose: is a derivative of D-galactose, a naturally occurring monosaccharide. This compound is characterized by the presence of three benzyl groups attached to the hydroxyl groups at positions 3, 4, and 6 of the galactose molecule. The benzyl groups serve as protecting groups, making this compound a valuable intermediate in the synthesis of various complex carbohydrates and glycoconjugates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-tri-O-benzyl-D-galactose typically involves the selective benzylation of D-galactose. One common method includes the following steps:
Protection of the Anomeric Hydroxyl Group: The anomeric hydroxyl group of D-galactose is first protected using a suitable protecting group, such as a glycoside or thioglycoside.
Deprotection: The anomeric protecting group is then removed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for higher yields and purity. These methods often involve:
Optimized Reaction Conditions: Using higher concentrations of reagents and more efficient solvents to increase yield and reduce reaction time.
Purification Techniques: Employing advanced purification techniques such as column chromatography to achieve higher purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4,6-Tri-O-benzyl-D-galactose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as hydrogen bromide or other nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Formation of benzylated aldehydes or carboxylic acids.
Reduction: Formation of benzylated alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,4,6-Tri-O-benzyl-D-galactose has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in glycobiology research to study the structure, synthesis, and function of glycans.
Industry: Applied in the production of fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 3,4,6-tri-O-benzyl-D-galactose primarily involves its role as a protected intermediate in synthetic pathways. The benzyl groups protect the hydroxyl groups during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free hydroxyl groups can participate in further reactions, enabling the synthesis of complex molecules .
Vergleich Mit ähnlichen Verbindungen
2,3,4,6-Tetra-O-benzyl-D-galactose: Similar in structure but with an additional benzyl group at position 2.
3,4,6-Tri-O-benzyl-D-glucal: Similar in structure but derived from D-glucose instead of D-galactose.
3,4,6-Tri-O-acetyl-D-galactal: Similar in structure but with acetyl groups instead of benzyl groups.
Uniqueness: 3,4,6-Tri-O-benzyl-D-galactose is unique due to its selective benzylation pattern, which provides specific protection to the hydroxyl groups at positions 3, 4, and 6. This selective protection is crucial for the synthesis of certain glycoconjugates and complex carbohydrates, making it a valuable intermediate in synthetic organic chemistry .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R)-2,5-dihydroxy-3,4,6-tris(phenylmethoxy)hexanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O6/c28-16-24(29)26(32-18-22-12-6-2-7-13-22)27(33-19-23-14-8-3-9-15-23)25(30)20-31-17-21-10-4-1-5-11-21/h1-16,24-27,29-30H,17-20H2/t24-,25+,26+,27-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIYKLWEVUSOLJ-YAOOYPAMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(C(C(C=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]([C@@H]([C@@H]([C@H](C=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.